Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Chemistry
An In-Depth Technical Guide to 3-Fluoro-N-methylaniline Hydrochloride: Properties, Synthesis, and Applications
Welcome to a comprehensive exploration of 3-Fluoro-N-methylaniline hydrochloride. As a Senior Application Scientist, my objective extends beyond presenting mere data; it is to provide a narrative that weaves together the fundamental properties, synthetic utility, and practical applications of this versatile chemical intermediate. In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of innovation. This guide is designed for the hands-on researcher and the development professional, offering not just protocols but the rationale behind them, grounded in established chemical principles and safety practices. We will delve into why a molecule like this—seemingly simple—is a critical tool in the synthesis of complex, high-value compounds, and how its unique properties can be leveraged to achieve specific research and development goals.
Chapter 1: Core Molecular Profile and Physicochemical Properties
3-Fluoro-N-methylaniline hydrochloride is a synthetically valuable compound that marries the structural features of a secondary aromatic amine with the modulating effects of a halogen substituent. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base, making it a more reliable reagent for long-term storage and use in multi-step syntheses.[1]
The presence of the fluorine atom at the meta-position relative to the N-methylamino group is pivotal. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which decreases the basicity of the nitrogen atom compared to N-methylaniline. This modulation of pKa is a critical consideration in designing reactions and predicting the physiological behavior of downstream compounds.[1] Simultaneously, the N-methyl group provides steric bulk and alters the molecule's polarity and hydrogen-bonding capabilities, which are key determinants of its pharmacokinetic and pharmacodynamic profiles in medicinal chemistry contexts.[1]
Below is the chemical structure of 3-Fluoro-N-methylaniline hydrochloride.
Caption: Structure of 3-Fluoro-N-methylaniline Hydrochloride.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| IUPAC Name | N-(3-fluorophenyl)-N-methylamine hydrochloride | [2] |
| CAS Number | 152814-25-0 | [2][3] |
| Molecular Formula | C₇H₉ClFN | [2][3] |
| Molecular Weight | 161.61 g/mol | [3] |
| Appearance | Expected to be a solid (crystalline powder) | [1] |
| Free Base CAS | 1978-37-6 | [4][5] |
| Free Base Formula | C₇H₈FN | [4][6] |
| Free Base M.W. | 125.14 g/mol | [5][6] |
| Free Base Form | Clear colorless to pale yellow/brown liquid | [7] |
| Free Base Density | 1.1069 g/mL at 25 °C | |
| Free Base B.P. | 94 °C @ 19 mmHg | [4] |
| Free Base F.P. | 51.7 °C to 86 °C (closed cup) | [4] |
Note: Some properties listed are for the free base, 3-Fluoro-N-methylaniline, as it is more extensively characterized. The hydrochloride salt will have significantly different melting point and solubility profiles.
Chapter 2: Synthesis and Purification Protocol
The synthesis of 3-Fluoro-N-methylaniline hydrochloride is typically achieved via a two-step process: N-methylation of the parent aniline followed by conversion to the hydrochloride salt. While various methylation strategies exist, a common and reliable method involves reductive amination. The subsequent salt formation is a straightforward acid-base reaction.
The protocol described below is a representative, self-validating workflow. The causality is clear: successful formation of the intermediate imine is required for the reduction step, and the purity of the free base directly impacts the quality of the final salt. Validation is built-in through in-process checks like TLC and final characterization.
Experimental Protocol: Synthesis of 3-Fluoro-N-methylaniline Hydrochloride
Part A: N-Methylation of 3-Fluoroaniline via Reductive Amination
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoroaniline (1 eq.) in methanol.
-
Imine Formation: Add paraformaldehyde (1.1 eq.) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Reduction: Cool the mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the aqueous residue and transfer to a separatory funnel.
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Extraction & Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-Fluoro-N-methylaniline as an oil.
Part B: Formation of the Hydrochloride Salt
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Dissolution: Dissolve the crude 3-Fluoro-N-methylaniline from Part A in anhydrous diethyl ether.
-
Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in diethyl ether dropwise with stirring. A precipitate will form immediately.
-
Isolation: Continue the addition until no further precipitation is observed. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities.
-
Drying: Dry the purified 3-Fluoro-N-methylaniline hydrochloride in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
-
Validation: Characterize the final product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).
Caption: Workflow for the Synthesis of 3-Fluoro-N-methylaniline HCl.
Chapter 3: Applications in Medicinal Chemistry and Organic Synthesis
3-Fluoro-N-methylaniline hydrochloride is not an end-product but a valuable building block. Its utility stems from the predictable reactivity of the secondary amine and the influence of the fluoro-substituted aromatic ring. It is a key intermediate for synthesizing a wide range of biologically active molecules.[1][8]
The primary application lies in its use as a scaffold in drug discovery.[1] The fluorinated N-methylaniline motif is present in numerous compounds investigated for therapeutic potential. The fluorine atom can improve metabolic stability by blocking sites susceptible to oxidative metabolism and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]
Example Synthetic Application: Acylation to Form an Amide
Amide bond formation is one of the most common and crucial reactions in pharmaceutical synthesis. The N-methylaniline core can be readily acylated to introduce a vast array of side chains, building molecular complexity.
-
Setup: Suspend 3-Fluoro-N-methylaniline hydrochloride (1 eq.) in dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq.) to neutralize the hydrochloride and free the amine.
-
Acylating Agent: Cool the mixture to 0 °C and slowly add the desired acyl chloride or anhydride (e.g., Acetyl Chloride, 1.1 eq.).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Workup: Quench the reaction with a saturated solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the crude amide product, which can then be purified by column chromatography or recrystallization.
Chapter 4: Safety, Handling, and Storage
Given the toxicological profile of the free base, 3-Fluoro-N-methylaniline hydrochloride must be handled with appropriate care. The primary hazards are associated with ingestion, skin contact, and inhalation.[4][9] The hydrochloride salt form is generally less volatile and easier to handle than the liquid free base, but the same fundamental precautions apply.
Table 2: GHS Hazard and Precautionary Information (for Free Base)
| Category | Code | Description | Source(s) |
| Hazard | H226 | Flammable liquid and vapor | [10] |
| H301 | Toxic if swallowed | [10] | |
| H315 | Causes skin irritation | [10] | |
| H318 | Causes serious eye damage | [10] | |
| H335 | May cause respiratory irritation | ||
| Precaution | P210 | Keep away from heat, hot surfaces, sparks, open flames. | [11] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | ||
| P270 | Do not eat, drink or smoke when using this product. | [11] | |
| P280 | Wear protective gloves/protective clothing/eye protection. | [11] | |
| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [11] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |
| P403+P235 | Store in a well-ventilated place. Keep cool. | ||
| P405 | Store locked up. | [11] |
Standard Operating Protocol for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[12]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check manufacturer compatibility), and chemical safety goggles or a face shield.[11]
-
Dispensing: When weighing the solid, do so in the fume hood. Avoid generating dust. Use appropriate tools (spatulas) and clean them immediately after use.
-
Spill Response: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Storage: Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12] Store in a locked cabinet or area accessible only to authorized personnel.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Caption: Standard Laboratory Safety Workflow for Handling Chemical Reagents.
References
- Google Patents.CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
-
Autech. Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing.[Link]
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PubChem. 3-fluoro-N-methylaniline | C7H8FN | CID 2759011.[Link]
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